molecular formula C18H14N2O4 B2620694 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-54-3

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2620694
CAS No.: 1054388-54-3
M. Wt: 322.32
InChI Key: HYELRPFNGAHKGI-UHFFFAOYSA-N
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Description

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is an organic compound with a complex structure that includes an anilino group, a cyano group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the anilino group: This can be achieved by reacting aniline with a suitable electrophile.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.

    Formation of the phenoxyacetic acid moiety: This can be synthesized by reacting phenol with chloroacetic acid under basic conditions.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h1-10H,12H2,(H,20,23)(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELRPFNGAHKGI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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